Diisobutyl sulfone

Description

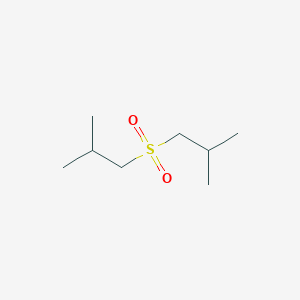

Structure

3D Structure

Properties

CAS No. |

10495-45-1 |

|---|---|

Molecular Formula |

C8H18O2S |

Molecular Weight |

178.29 g/mol |

IUPAC Name |

2-methyl-1-(2-methylpropylsulfonyl)propane |

InChI |

InChI=1S/C8H18O2S/c1-7(2)5-11(9,10)6-8(3)4/h7-8H,5-6H2,1-4H3 |

InChI Key |

ULSLZZKKTPQNNJ-UHFFFAOYSA-N |

SMILES |

CC(C)CS(=O)(=O)CC(C)C |

Canonical SMILES |

CC(C)CS(=O)(=O)CC(C)C |

boiling_point |

265.0 °C |

melting_point |

17.0 °C |

Other CAS No. |

10495-45-1 |

Origin of Product |

United States |

Foundational & Exploratory

CAS 10495-45-1 diisobutyl sulfone safety data sheet

An In-depth Technical Guide to the Safe Handling of Diisobutyl Sulfone (CAS 10495-45-1)

This guide provides a comprehensive overview of the safety considerations for diisobutyl sulfone (CAS 10495-45-1), designed for researchers, scientists, and professionals in drug development. The information herein is synthesized from available data and established principles of chemical safety to ensure a thorough understanding of the compound's profile.

Chemical Identification and Properties

Diisobutyl sulfone, identified by the CAS number 10495-45-1, is an organosulfur compound.[1] Understanding its fundamental properties is crucial for safe handling and use in a laboratory or manufacturing setting.

Synonyms: Isobutyl sulfone, Propane, 1,1'-sulfonylbis[2-methyl-[1]

Molecular Formula: C₈H₁₈O₂S[1]

Molecular Weight: 178.29 g/mol [1]

| Property | Value | Source |

| CAS Number | 10495-45-1 | [1] |

| Molecular Formula | C₈H₁₈O₂S | [1] |

| Molecular Weight | 178.29 g/mol | [1] |

| XLogP3 | 2.3 | [1] |

Hazard Identification and GHS Classification

A specific GHS classification for diisobutyl sulfone is not established in the provided search results. However, based on the general properties of similar organic sulfones and sulfides, the following potential hazards should be considered. It is imperative to handle this compound with care, assuming it may possess some of the following hazardous properties until specific data becomes available.

Potential Hazards (based on related compounds):

-

Skin and Eye Irritation: Similar compounds can cause skin and eye irritation upon contact.[2][3]

-

Respiratory Irritation: Inhalation of vapors or dust may cause respiratory tract irritation.[3]

-

Flammability: While some sulfones are solids with high flash points, related sulfides can be flammable.[3] It is prudent to keep diisobutyl sulfone away from heat, sparks, and open flames.[3]

First-Aid Measures: A Proactive Response Protocol

In the event of exposure, immediate and appropriate first-aid is critical. The following protocols are recommended based on standard laboratory safety practices.

Emergency Response Workflow

Caption: Workflow for First-Aid Response to Chemical Exposure.

Detailed First-Aid Procedures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][5] Seek medical attention if irritation persists.[2]

-

Skin Contact: In case of contact, immediately wash skin with soap and copious amounts of water for at least 15 minutes.[2][4] Remove contaminated clothing and shoes.[2] Get medical aid if irritation develops and persists.

-

Inhalation: Remove from exposure to fresh air immediately.[3] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

-

Ingestion: If swallowed, do NOT induce vomiting.[2] Never give anything by mouth to an unconscious person. Rinse mouth with water.[2] Call a physician or poison control center immediately.

Fire-Fighting Measures

In the event of a fire involving diisobutyl sulfone, the following measures should be taken.

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[2]

-

Specific Hazards Arising from the Chemical: During a fire, irritating and toxic gases may be generated by thermal decomposition or combustion, including carbon oxides and sulfur oxides.[6]

-

Protective Equipment for Firefighters: As in any fire, wear a self-contained breathing apparatus (SCBA) and full protective gear.[6]

Accidental Release Measures

A systematic approach is necessary to safely manage a spill of diisobutyl sulfone.

Spill Response Protocol

Caption: Step-by-step workflow for responding to a chemical spill.

Detailed Procedures:

-

Personal Precautions: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][5] Ensure adequate ventilation.[2][7] Avoid breathing vapors, mist, or gas.[3][7]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[7]

-

Methods for Cleaning Up: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.[2]

Handling and Storage

Proper handling and storage are essential to minimize the risk of exposure and maintain the integrity of the compound.

-

Handling: Avoid contact with skin and eyes.[3] Avoid inhalation of vapor or mist.[3] Keep away from sources of ignition - No smoking.[3] Use only in a well-ventilated area.[3]

-

Storage: Store in a tightly closed container.[3] Store in a cool, dry, well-ventilated area away from incompatible substances.[2]

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment are fundamental to safe laboratory practices.

-

Engineering Controls: Use in a well-ventilated area. Facilities storing or utilizing this material should be equipped with an eyewash station and a safety shower.[8]

-

Personal Protective Equipment (PPE):

Physical and Chemical Properties

As previously noted, detailed experimental data for diisobutyl sulfone is limited. The table below summarizes available information.

| Property | Value | Source |

| Appearance | Likely a solid, as related sulfones are crystalline. | [4][9] |

| Odor | No data available | |

| Melting Point | 43-45 °C (for the related di-n-butyl sulfone) | [10][11] |

| Boiling Point | 287-295 °C (for the related di-n-butyl sulfone) | [10][11] |

| Solubility | No data available |

Stability and Reactivity

-

Chemical Stability: Expected to be stable under normal temperatures and pressures.

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[2]

-

Hazardous Decomposition Products: Thermal decomposition may produce carbon monoxide, carbon dioxide, and sulfur oxides.[6]

Toxicological Information

There is no specific toxicological data available for diisobutyl sulfone in the provided search results. It is recommended to handle the substance as potentially harmful until proven otherwise.

Ecological Information

Predicted environmental fate and transport data from the U.S. Environmental Protection Agency (EPA) suggests the following for diisobutyl sulfone.[12]

| Environmental Fate Property | Predicted Value | Unit | Source |

| Bioconcentration Factor | 13.0 | L/kg | [12] |

| Biodegradation Half-Life | 9.33 | days | [12] |

| Soil Adsorption Coefficient (Koc) | 52.5 | L/kg | [12] |

This data suggests a low potential for bioconcentration and moderate persistence in the environment.

Disposal Considerations

Chemical waste must be disposed of in accordance with federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.

Transport Information

Transport regulations vary by region and mode of transport. Consult the relevant regulations (e.g., DOT, IATA, IMDG) for specific requirements.

Regulatory Information

Consult national and local inventories and regulations to ensure compliance.

References

-

PubChem. (n.d.). Dibutyl sulfone. National Center for Biotechnology Information. Retrieved from [Link]

- Squarespace. (2024, October 18). Diisobutyl sulfide SDS. Retrieved from a generic Squarespace-hosted document.

- Cameo Chemicals. (n.d.). Diisobutylene. National Oceanic and Atmospheric Administration.

- Santa Cruz Biotechnology, Inc. (n.d.). Safety Data Sheet.

- Penta Manufacturing Company. (2025, February 21). Diisobutylene - Safety Data Sheet.

-

PubChem. (n.d.). Diisobutyl sulfone. National Center for Biotechnology Information. Retrieved from [Link]

- Greenbook. (n.d.). Safety Data Sheet.

- Chem Service, Inc. (2015, November 28). Safety Data Sheet - Diisobutylene.

-

U.S. Environmental Protection Agency. (2025, October 15). Diisobutyl sulfone Env. Fate/Transport. CompTox Chemicals Dashboard. Retrieved from [Link]

- Fisher Scientific. (2004, November 5). Safety Data Sheet - Phenyl sulfone.

-

Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 3,3'-Diazido-Diphenylsulfone, 97%. Retrieved from [Link]

- ChemicalBook. (n.d.). DI-N-BUTYL SULFONE CAS#: 598-04-9.

-

U.S. Environmental Protection Agency. (2025, October 15). Ammonium perfluorobutanoate Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

-

PubChem. (n.d.). Butanoic acid, 2,2,3,3,4,4,4-heptafluoro-, ammonium salt (1:1). National Center for Biotechnology Information. Retrieved from [Link]

-

ScienceDirect. (2026, February 19). Titanium dioxide catalyzed photo-oxidation of dibenzothiophene for desulfurization of liquid fuel. Retrieved from [Link]

-

PubChem. (n.d.). Heptafluorobutyric acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Perfluoropentanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1,1,2,2,3,3,4-Heptafluorocyclopentane. National Center for Biotechnology Information. Retrieved from [Link]://pubchem.ncbi.nlm.nih.gov/compound/3853245)

Sources

- 1. Diisobutyl sulfone | C8H18O2S | CID 139169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemicalbull.com [chemicalbull.com]

- 3. static1.squarespace.com [static1.squarespace.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. Dibutyl sulfone | 598-04-9 | Benchchem [benchchem.com]

- 10. DI-N-BUTYL SULFONE | 598-04-9 [chemicalbook.com]

- 11. DI-N-BUTYL SULFONE CAS#: 598-04-9 [m.chemicalbook.com]

- 12. CompTox Chemicals Dashboard [comptox.epa.gov]

Navigating the Solubility Landscape of Diisobutyl Sulfone: An In-depth Technical Guide for Researchers

This technical guide provides a comprehensive exploration of the solubility characteristics of diisobutyl sulfone in a range of organic solvents and water. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the principles governing the solubility of this compound. In the absence of extensive publicly available experimental data for diisobutyl sulfone, this guide equips the reader with the theoretical framework, predictive tools, and detailed experimental protocols necessary to assess its solubility for various applications.

Understanding Diisobutyl Sulfone: Physicochemical Properties and Their Influence on Solubility

Diisobutyl sulfone, with the molecular formula C8H18O2S, is a dialkyl sulfone characterized by a central sulfonyl group flanked by two isobutyl groups.[1] This structure imparts a unique combination of polarity and non-polarity that dictates its interaction with different solvents.

The sulfonyl group (SO2) is strongly polar due to the large difference in electronegativity between sulfur and oxygen, resulting in a significant dipole moment. This polarity allows for dipole-dipole interactions with polar solvent molecules. However, the two branched isobutyl groups are non-polar and contribute to the molecule's overall lipophilicity. The interplay between the polar sulfonyl core and the non-polar alkyl chains is the primary determinant of diisobutyl sulfone's solubility profile.

A key indicator of a compound's relative polarity is the logarithm of its octanol-water partition coefficient (LogP). The calculated XLogP3 value for diisobutyl sulfone is 2.3, suggesting a greater affinity for non-polar environments over aqueous media.[2] For comparison, its linear isomer, di-n-butyl sulfone, has a slightly lower calculated XLogP3 of 2.1.[3] This value places diisobutyl sulfone in a category of compounds with limited water solubility.

Table 1: Physicochemical Properties of Diisobutyl Sulfone and Di-n-butyl Sulfone

| Property | Diisobutyl Sulfone | Di-n-butyl Sulfone | Source(s) |

| Molecular Formula | C8H18O2S | C8H18O2S | [1][3] |

| Molecular Weight | 178.29 g/mol | 178.29 g/mol | [1][3] |

| Appearance | Expected to be a solid at room temperature | Light beige adhering crystals | [4][5] |

| Melting Point | Not available | 43-45 °C | [4][5] |

| Calculated XLogP3 | 2.3 | 2.1 | [2][3] |

| Topological Polar Surface Area | 42.5 Ų | 42.5 Ų | [2][3] |

The principle of "like dissolves like" is the cornerstone of understanding solubility. Polar solvents will more readily dissolve polar solutes, and non-polar solvents will dissolve non-polar solutes. Given the dual nature of diisobutyl sulfone, it is expected to exhibit moderate solubility in a range of organic solvents, with its solubility being lowest in highly polar protic solvents like water and highest in solvents with a balanced polarity.

Predictive Insights: The Hansen Solubility Parameter (HSP) Approach

In the absence of comprehensive experimental solubility data, the Hansen Solubility Parameter (HSP) theory provides a powerful predictive framework.[2][6][7] HSP dissects the total cohesive energy of a substance into three components:

-

δd (Dispersion): Energy from van der Waals forces.

-

δp (Polar): Energy from dipole-dipole interactions.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.

Every solvent and solute can be characterized by a unique set of these three parameters, placing it as a point in a three-dimensional "Hansen space." The principle is that substances with similar HSP values are more likely to be miscible. The distance (Ra) between two substances in Hansen space is a measure of their affinity. A smaller distance indicates a higher likelihood of solubility.

While the specific HSP values for diisobutyl sulfone are not readily published, we can estimate them based on its structure and by comparing them to similar molecules. For the purpose of this guide, we will use estimated HSP values for diisobutyl sulfone to predict its relative solubility in a variety of common organic solvents.

Table 2: Estimated Hansen Solubility Parameters for Diisobutyl Sulfone and HSP of Common Solvents (at 25 °C)

| Substance | δd (MPa½) | δp (MPa½) | δh (MPa½) |

| Diisobutyl Sulfone (Estimated) | 17.0 | 10.0 | 6.0 |

| Water | 15.5 | 16.0 | 42.3 |

| Methanol | 15.1 | 12.3 | 22.3 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Hexane | 14.9 | 0.0 | 0.0 |

Based on these parameters, we can anticipate the following solubility trends for diisobutyl sulfone:

-

High Solubility: In solvents with balanced HSPs similar to its own, such as acetone and other ketones or esters.

-

Moderate Solubility: In alcohols like methanol and ethanol, where the polar and hydrogen bonding components of the solvent can interact with the sulfonyl group, but the overall HSP distance is larger.

-

Low Solubility: In highly non-polar solvents like hexane, where the dominant dispersion forces of the solvent do not favorably interact with the polar sulfone group.

-

Very Low Solubility: In water, due to the large disparity in all three Hansen parameters, particularly the very high hydrogen bonding component of water. A patent for the related isopropyl isobutyl sulfone notes its low solubility in water, which supports this prediction.

Experimental Determination of Solubility: A Self-Validating Protocol

To obtain accurate quantitative solubility data, a rigorous experimental protocol is essential. The following section details the isothermal saturation method coupled with gravimetric analysis, a reliable and widely used technique for determining the solubility of a solid in a liquid.[8][9][10][11][12]

Principle

An excess amount of the solid solute (diisobutyl sulfone) is equilibrated with the solvent at a constant temperature. Once saturation is reached, a known mass of the saturated solution is taken, the solvent is evaporated, and the mass of the remaining solute is determined.

Materials and Equipment

-

Diisobutyl sulfone (high purity)

-

Selected organic solvents (analytical grade)

-

Deionized water

-

Analytical balance (± 0.0001 g)

-

Thermostatic water bath or incubator

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Syringe filters (0.45 µm, solvent-compatible)

-

Drying oven

Step-by-Step Protocol

-

Preparation:

-

Accurately weigh several clean, dry vials with their caps.

-

Add a known mass of the chosen solvent to each vial.

-

Add an excess amount of diisobutyl sulfone to each vial. The presence of undissolved solid is crucial to ensure saturation.

-

-

Equilibration:

-

Place the sealed vials in a thermostatic bath set to the desired temperature (e.g., 25 °C).

-

Stir the mixtures vigorously using a magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by taking measurements at different time intervals until the concentration of the solute in the supernatant remains constant.

-

-

Sample Collection and Analysis:

-

Once equilibrium is achieved, stop stirring and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-weighed syringe fitted with a syringe filter.

-

Dispense the filtered, saturated solution into a pre-weighed, clean, and dry evaporating dish.

-

Record the total mass of the evaporating dish and the saturated solution.

-

Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the diisobutyl sulfone (a temperature below its melting point is recommended).

-

Once all the solvent has evaporated, cool the dish in a desiccator and weigh it.

-

Repeat the drying and weighing process until a constant mass is obtained.

-

-

Calculation of Solubility:

-

Mass of saturated solution: (Mass of dish + solution) - (Mass of empty dish)

-

Mass of dissolved diisobutyl sulfone: (Mass of dish + dried sulfone) - (Mass of empty dish)

-

Mass of solvent: (Mass of saturated solution) - (Mass of dissolved diisobutyl sulfone)

-

Solubility ( g/100 g solvent): (Mass of dissolved diisobutyl sulfone / Mass of solvent) x 100

-

Data Presentation

The experimentally determined solubility data should be compiled into a clear and organized table for easy comparison.

Table 3: Framework for Experimental Solubility Data of Diisobutyl Sulfone at 25 °C

| Solvent | Solvent Type | Predicted Solubility (based on HSP) | Experimental Solubility ( g/100 g solvent) |

| Water | Polar Protic | Very Low | |

| Methanol | Polar Protic | Moderate | |

| Ethanol | Polar Protic | Moderate | |

| Acetone | Polar Aprotic | High | |

| Ethyl Acetate | Polar Aprotic | High | |

| Toluene | Non-polar | Moderate | |

| Hexane | Non-polar | Low |

Visualizing the Concepts

Molecular Structure and Polarity

The following diagram illustrates the molecular structure of diisobutyl sulfone, highlighting the polar sulfonyl group and the non-polar isobutyl chains.

Caption: Workflow for solubility determination.

Conclusion

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 139169, Diisobutyl sulfone" PubChem, [Link].

- Hansen, C. M. (2007). Hansen solubility parameters: a user's handbook. CRC press.

-

"Determination of Solubility by Gravimetric Method." Pharmaxchange.info. [Link].

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 69014, Dibutyl sulfone" PubChem, [Link].

-

Acree Jr, W. E. (2019). "Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure." Journal of Chemical & Engineering Data, 64(3), 889-891. [Link].

-

"Hansen Solubility Parameters (HSP)." Adscientis, [Link].

-

"Hansen solubility parameter." Wikipedia, The Free Encyclopedia. [Link].

-

"The Evolution of Solubility Prediction Methods." Rowan University. [Link].

-

Abbott, S. "HSP Basics | Practical Solubility Science." Prof Steven Abbott, [Link].

-

"Determination of solubility by gravimetric method: A brief review." National Journal of Pharmaceutical Sciences, [Link].

-

"The importance of solubility and how to collect it using dynamic methods." Technobis, [Link].

-

"Revisiting Hansen Solubility Parameters by Including Thermodynamics." PubMed Central (PMC), [Link].

-

"a) Isothermal method (detecting composition of a saturated solution at a given temperature)." ResearchGate, [Link].

-

"Solubility Measurement and Modeling of 4,4′-Dihydroxydiphenyl Sulfone in Nine Organic Solvents from T = (278.15 to 313.15) K and Thermodynamic Property of Dissolution." ResearchGate, [Link].

-

"Solubility of diphenyl sulfone in organic nonelectrolyte solvents. Comparison of observed vs. predicted values based upon Mobile Order theory." ResearchGate, [Link].

-

"In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data." ACS Publications, [Link].

-

"4 - Solubility - Gravimetric Method." Scribd, [Link].

-

"List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis." Mendeley Data, [Link].

-

"Sheet1 - Hansen Solubility Parameters." [Link].

-

"Fig. S13 Solubility studies of S-DIB in (a) acetone; (b) chloroform;..." ResearchGate, [Link].

-

"Ethanol effects on apparent solubility of poorly soluble drugs in simulated intestinal fluid." PubMed, [Link].

-

"Diisobutyl phthalate." Wikipedia, The Free Encyclopedia. [Link].

-

"Sulfur Solubilities in Toluene, o-Xylene, m-Xylene and p-Xylene at Temperatures Ranging from 303.15 K to 363.15 K." [Link].

- "US2833828A - Separation of isomers of dihydroxy diphenyl sulfone.

-

"Extended Hildebrand solubility approach applied to some structurally related sulfonamides in ethanol + water mixtures." Redalyc, [Link].

-

"Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations." ResearchGate, [Link].

-

"Polymer Handbook." [Link].

-

"Hansen solubility parameters." Stenutz, [Link].

-

"1089-1299 comp solv." [Link].

-

"Solubility Measurement and Modeling of 4,4′-Dihydroxydiphenyl Sulfone in Nine Organic Solvents from T = (278.15 to 313.15) K and Thermodynamic Property of Dissolution." ResearchGate, [Link].

-

"Solubility of diphenyl sulfone in organic nonelectrolyte solvents. Comparison of observed vs. predicted values based upon Mobile Order theory." ResearchGate, [Link].

-

"Solubility Determination, Solute–Solvent Interactions, and Model Correlation of Sorafenib in Twelve Pure Organic Solvents between T = 273.15 and 313.15 K." ACS Publications, [Link].

-

"The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions." Journal of Materials Chemistry C (RSC Publishing), [Link].

Sources

- 1. Diisobutyl sulfone | C8H18O2S | CID 139169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 3. Dibutyl sulfone | C8H18O2S | CID 69014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. DI-N-BUTYL SULFONE CAS#: 598-04-9 [m.chemicalbook.com]

- 5. DI-N-BUTYL SULFONE | 598-04-9 [chemicalbook.com]

- 6. Solubility parameters (HSP) [adscientis.com]

- 7. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. pharmajournal.net [pharmajournal.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. scribd.com [scribd.com]

- 12. msesupplies.com [msesupplies.com]

Thermal stability of isobutyl sulfone at high temperatures

An In-Depth Technical Guide Topic: Thermal Stability of Isobutyl Sulfone at High Temperatures Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive analysis of the thermal stability of isobutyl sulfone, a compound of increasing interest in pharmaceutical and chemical synthesis. As a Senior Application Scientist, this document moves beyond theoretical data to offer field-proven insights into the causality behind its high-temperature behavior. We will explore the fundamental mechanisms of sulfone decomposition, delineate the structural factors influencing thermal thresholds, and present a robust, self-validating experimental workflow for precise characterization. This guide synthesizes data from analogous aliphatic sulfones to establish an authoritative, referenced framework for predicting the behavior of isobutyl sulfone under thermal stress, ensuring its safe and effective application in research and development.

Introduction: The Need for Thermal Characterization

Isobutyl sulfone, also known as di(2-methylpropyl) sulfone, is an acyclic aliphatic sulfone. Its utility as a high-boiling point, polar aprotic solvent makes it a candidate for various applications in drug synthesis and formulation, where thermal stress is a common process parameter. Processes such as high-temperature reactions, distillative purification, and melt-based formulations demand a thorough understanding of a compound's thermal limits. Exceeding these limits can lead to the generation of impurities, loss of yield, and potentially hazardous conditions due to the release of gases like sulfur dioxide (SO₂).

This guide serves as an essential resource for any professional seeking to employ isobutyl sulfone at elevated temperatures. We will establish the principles governing its stability, provide the means to test it, and discuss the practical implications of the findings.

Theoretical Framework of Sulfone Thermal Decomposition

The thermal stability of a sulfone is fundamentally dictated by the bond dissociation energies within the C-S-C and S=O linkages. The decomposition of sulfones is not a simple, single-pathway process. Research has identified several potential mechanisms that can occur, often competitively, depending on the molecular structure and environmental conditions.[1]

The primary decomposition pathways include:

-

Homolytic Bond Dissociation: Cleavage of the Carbon-Sulfur (C-S) bond to form alkyl and sulfonyl radicals. This is often considered a primary initiation step, though studies on acyclic aliphatic sulfones show decomposition temperatures higher than what would be predicted by simple C-S bond dissociation energies alone.[1][2]

-

Heterolytic Cleavage: This can occur via nucleophilic attack to form a sulfinate ion or result in the formation of a sulfonylium ion.[1]

-

SO₂ Elimination: A concerted or stepwise reaction that releases sulfur dioxide, a common and easily detectable decomposition product.[3][4] This is a particularly significant pathway for many sulfones.

The specific pathway that dominates for isobutyl sulfone will determine the profile of degradation products and the onset temperature of decomposition.

Caption: General decomposition pathways for aliphatic sulfones.

Factors Influencing the Thermal Stability of Aliphatic Sulfones

While general principles apply, the specific structure of the alkyl groups attached to the sulfonyl moiety is a critical determinant of stability. For aliphatic sulfones, two key structural aspects are paramount:

-

Chain Length: Studies have shown that thermal stability can be increased by using longer carbon chains in the alkyl groups (R and R').[2]

-

Branching: Linear alkyl chains (like in di-n-butyl sulfone) tend to confer greater thermal stability than branched chains.[2] The isobutyl group, with its secondary carbon attachment point and branching, is expected to have a slightly lower decomposition threshold compared to its linear n-butyl isomer.

Based on these principles, we can position isobutyl sulfone's expected stability relative to other known sulfones. It will be significantly more stable than five-membered cyclic sulfones (which decompose below 300°C) but less stable than aromatic sulfones like diphenyl sulfone, which can be stable above 500°C.[1][2]

| Compound | Structure Type | Decomposition Onset Temperature | Reference |

| Tetrahydrothiophene 1,1-dioxide | Cyclic Aliphatic | < 300 °C | [1][2] |

| Di-n-butyl sulfone | Acyclic Aliphatic (Linear) | > 350 °C | [1][2] |

| Isobutyl Sulfone (Predicted) | Acyclic Aliphatic (Branched) | Slightly < Di-n-butyl sulfone | N/A |

| Diphenyl sulfone | Acyclic Aromatic | Stable at 550 °C | [1] |

| Poly(ether sulfone) isobutyl group | Polymeric Side-chain | Scission at 420 - 480 °C | [4][5][6] |

Experimental Assessment of Thermal Stability

A multi-faceted approach is required for a comprehensive and trustworthy assessment of thermal stability. No single technique provides a complete picture; instead, the synergy between thermogravimetric, calorimetric, and evolved gas analysis methods yields the most reliable data.

Thermogravimetric Analysis (TGA)

TGA is the cornerstone of stability testing. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This directly reveals the temperature at which decomposition (mass loss) begins, the rate of decomposition, and the amount of non-volatile residue. For isobutyl sulfone, this technique will identify the onset temperature of degradation where volatile products like SO₂ and hydrocarbons are released.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally. It is used to determine transition temperatures such as melting and boiling points. For stability analysis, DSC can detect exothermic or endothermic events associated with decomposition. Running DSC in high-pressure pans is crucial for volatile compounds like sulfones to suppress vaporization, allowing the instrument to reach the decomposition temperature without complete sample loss.[1][7]

Evolved Gas Analysis (EGA)

To understand the mechanism of decomposition, one must identify the products. EGA techniques, such as hyphenating a TGA instrument with a mass spectrometer (TGA-MS) or using Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS), are essential.[4] These methods analyze the volatile compounds released during thermal degradation, allowing for the confirmation of SO₂ evolution and the identification of the resulting hydrocarbon fragments.

Protocol: A Self-Validating System for Analyzing Isobutyl Sulfone Stability

This protocol describes a comprehensive workflow designed to provide a definitive and self-validating assessment of the thermal stability of isobutyl sulfone. The logic is to first determine when decomposition occurs (TGA/DSC) and then identify what is produced (GC-MS).

Caption: Self-validating workflow for thermal stability assessment.

Step 1: Thermogravimetric Analysis (TGA)

-

Objective: To determine the onset temperature of mass loss.

-

Methodology:

-

Calibrate the TGA instrument for mass and temperature.

-

Place 5-10 mg of isobutyl sulfone into a ceramic or platinum TGA pan.

-

Load the sample into the TGA furnace.

-

Purge the furnace with high-purity nitrogen (50 mL/min) to maintain an inert atmosphere.

-

Heat the sample from 30°C to 600°C at a linear heating rate of 10°C/min.

-

Record the mass loss as a function of temperature. The onset temperature is determined by the intersection of the baseline tangent with the tangent of the decomposition step.

-

| Parameter | Value | Rationale |

| Sample Mass | 5 - 10 mg | Ensures good thermal contact and minimizes thermal gradients. |

| Atmosphere | Nitrogen (Inert) | Prevents oxidative degradation, isolating purely thermal effects. |

| Flow Rate | 50 mL/min | Efficiently removes decomposition products from the furnace. |

| Heating Rate | 10 °C/min | A standard rate that balances resolution and experimental time. |

| Temperature Range | 30 - 600 °C | Covers the full potential decomposition range for aliphatic sulfones. |

Step 2: High-Pressure Differential Scanning Calorimetry (DSC)

-

Objective: To confirm the decomposition temperature and measure its associated enthalpy.

-

Methodology:

-

Calibrate the DSC for temperature and enthalpy using an indium standard.

-

Hermetically seal 2-5 mg of isobutyl sulfone in a high-pressure DSC pan.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Pressurize the cell with nitrogen (e.g., to 5 MPa) to suppress volatilization.[1]

-

Heat the sample from 30°C to 450°C (or 50°C above the TGA onset) at 10°C/min.

-

Record the heat flow. An endothermic or exothermic peak after the melt will correspond to decomposition.

-

| Parameter | Value | Rationale |

| Pan Type | High-Pressure | Prevents sample loss due to boiling before decomposition. |

| Atmosphere | Nitrogen (Inert) | Prevents oxidative side reactions. |

| Pressure | 5 MPa | Significantly raises the boiling point of the sample.[1] |

| Heating Rate | 10 °C/min | To maintain consistency with the TGA experiment. |

Step 3: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

-

Objective: To identify the volatile products of decomposition.

-

Methodology:

-

Place a small amount (approx. 100 µg) of isobutyl sulfone into a pyrolysis tube.

-

Insert the tube into the pyrolysis interface of a GC/MS system.

-

Rapidly heat the sample to the onset temperature determined by TGA.

-

The evolved gases are swept by a helium carrier gas onto the GC column.

-

Separate the decomposition products using a suitable GC temperature program (e.g., starting at 75°C, ramping at 20°C/min to 325°C).[1][7]

-

Identify the separated compounds using the mass spectrometer and compare with a spectral library (e.g., NIST). The presence of a peak for SO₂ (m/z 64) and isobutylene/isobutane fragments would be expected.

-

Anticipated Decomposition Profile of Isobutyl Sulfone

Based on the available evidence for analogous compounds, the following behavior is predicted for isobutyl sulfone:

-

Thermal Onset: The onset of thermal decomposition in an inert atmosphere is expected to be above 350°C .[1][2] Given the branched nature of the isobutyl group, the onset may be slightly lower than its linear n-butyl counterpart.

-

Decomposition Products: The primary degradation pathway is anticipated to be the elimination of SO₂ and the formation of isobutylene and/or isobutane through radical recombination or rearrangement mechanisms.

-

Process Safety: The evolution of gaseous SO₂ is a key consideration. Any process involving heating isobutyl sulfone near or above its decomposition temperature must be conducted in a well-ventilated area or a closed system with appropriate off-gas scrubbing.

Practical Implications in Drug Development

Understanding the thermal stability of isobutyl sulfone is not an academic exercise; it has direct and critical implications for its practical use:

-

Maximum Process Temperature: The TGA onset temperature provides a clear upper limit for any manufacturing or purification process. A safety margin should be applied, keeping the maximum operating temperature significantly below this onset.

-

Distillation and Purification: While its high boiling point is an advantage, distillative purification must be conducted well below the decomposition temperature, likely requiring vacuum distillation to lower the boiling point.

-

Forced Degradation Studies: In drug formulation, understanding the degradation pathways of excipients like isobutyl sulfone is crucial for identifying potential new peaks that may appear in HPLC stability studies of the final drug product.

-

Material Compatibility: At high temperatures, the generation of reactive species like radicals or acidic SO₂ could impact the stability of the active pharmaceutical ingredient (API) or other excipients in a formulation.

Conclusion

While direct, published data on the thermal decomposition of isobutyl sulfone is sparse, a robust and scientifically sound profile can be constructed by synthesizing information from closely related aliphatic sulfones and polymeric systems. Isobutyl sulfone is expected to be a thermally stable solvent, with a decomposition onset likely exceeding 350°C in an inert atmosphere. However, its branched structure may render it slightly less stable than linear analogs like di-n-butyl sulfone. The primary decomposition pathway is expected to yield sulfur dioxide and C4 hydrocarbons.

For researchers and drug development professionals, the key takeaway is the necessity of empirical verification. The comprehensive, self-validating protocol outlined in this guide—combining TGA, high-pressure DSC, and Py-GC/MS—provides an authoritative framework for definitively characterizing the thermal limits of isobutyl sulfone, ensuring its safe, effective, and reliable use in advanced chemical and pharmaceutical applications.

References

-

Van der Merwe, J. H., & Cronje, J. (2017). Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. Energy & Fuels, 31(6), 5954–5963. [Link]

-

Lu, L., Wei, W., Fang, Z., Liu, S., Ge, Z., Jin, H., Chen, Y., & Guo, L. (2023). Mechanistic Insight into the Decomposition of Sulfone Compounds in Supercritical Water. SSRN Electronic Journal. [Link]

-

Request PDF. (n.d.). Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. ResearchGate. [Link]

-

Montaudo, G. A., & Scamporrino, E. (2020). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. Polymers, 12(8), 1810. [Link]

-

Cava, M. P., Schlessinger, R. H., & Van Meter, J. P. (1964). The Photolytic Decomposition of Some Sulfones by an Internally Sensitized Path. Journal of the American Chemical Society, 86(17), 3640–3640. [Link]

-

Montaudo, G. A., & Scamporrino, E. (2020). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. PubMed. [Link]

-

Perng, L.-H. (2000). Thermal degradation mechanism of poly(arylene sulfone)s by stepwise Py-GC/MS. Journal of Polymer Science Part A: Polymer Chemistry, 38(4), 583–593. [Link]

-

Montaudo, G. A., & Scamporrino, E. (2020). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. PMC. [Link]

-

Gouda, A. A., El-Sheikh, R., & El-Azzazy, R. M. (2012). Thermoanalytical Investigation of Some Sulfone-Containing Drugs. Journal of Analytical Methods in Chemistry, 2012, 439082. [Link]

-

Request PDF. (n.d.). The influence of sulfonation degree on the thermal behaviour of sulfonated poly(arylene ethersulfone)s. ResearchGate. [Link]

-

Montaudo, G. A., & Scamporrino, E. (2020). (PDF) Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. ResearchGate. [Link]

-

Gouda, A. A., El-Sheikh, R., & El-Azzazy, R. M. (2012). (PDF) Thermoanalytical Investigation of Some Sulfone-Containing Drugs. ResearchGate. [Link]

-

Park, S. J., Jin, F. L., & Lee, J. R. (2004). Thermal stabilities and dynamic mechanical properties of sulfone-containing epoxy resin cured with anhydride. Polymer Testing, 23(7), 843–848. [Link]

-

Van der Merwe, J. H., & Cronje, J. (2017). Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. ACS.org. [Link]

-

Sloan, J. M., Suleiman, D., Napadensky, E., & Crawford, D. M. (2008). Thermo Stability of Highly Sulfonated Poly(styrene-isobutylene-styrene) Block Copolymers: Effects of Sulfonation and Counter-Ion Substitution. DTIC. [Link]

-

Bowmer, T. N., O'Donnell, J. H., & Wells, P. R. (1978). Thermal degradation of poly(1-butene sulfone). Macromolecules, 11(4), 718–722. [Link]

-

Yang, M.-H. (1998). On the thermal degradation of polysulfones IX. The early stages of thermal degradation of poly(1-butene sulfone) and poly(2-methyl-1-pentene sulfone). ResearchGate. [Link]

-

Celina, M., & Gillen, K. T. (2000). Thermal stability of high temperature polymers and their sulfonated derivatives under inert and saturated vapor conditions. ResearchGate. [Link]

-

Zhang, Y., & Liu, B. (2014). Synthesis and thermal properties of poly(biphenyl sulfone ether sulfone). ResearchGate. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. papers.ssrn.com [papers.ssrn.com]

- 4. mdpi.com [mdpi.com]

- 5. Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Diisobutyl sulfone molecular weight and structural formula

An In-Depth Technical Guide to Diisobutyl Sulfone: Molecular Structure, Properties, and Synthesis

Introduction

Diisobutyl sulfone (CAS No: 10495-45-1) is an organosulfur compound belonging to the sulfone class of molecules.[1] Characterized by a central hexavalent sulfur atom double-bonded to two oxygen atoms and single-bonded to two isobutyl groups, this compound serves as a fundamental structure in understanding the properties and reactivity of aliphatic sulfones. While not as extensively documented as aromatic sulfones, which are prevalent in high-performance polymers and pharmaceuticals, diisobutyl sulfone and its isomers represent important chemical entities for synthetic chemistry and material science.[2] This guide provides a detailed examination of its molecular weight, structural formula, physicochemical properties, and a validated protocol for its synthesis, tailored for researchers and professionals in drug development and chemical sciences.

Molecular Identity and Physicochemical Properties

The unambiguous identification of a chemical compound is paramount for scientific research. The core identifiers for diisobutyl sulfone are summarized below.

| Parameter | Value | Source |

| IUPAC Name | 2-methyl-1-(2-methylpropylsulfonyl)propane | [1] |

| CAS Number | 10495-45-1 | [1] |

| Molecular Formula | C₈H₁₈O₂S | [1] |

| Molecular Weight | 178.29 g/mol | [1] |

| Exact Mass | 178.10275099 Da | [1] |

The physicochemical properties of a molecule dictate its behavior in various systems, including its solubility, stability, and potential as a solvent or reagent. While specific experimental data for diisobutyl sulfone is limited, computational predictions and data from its linear isomer, di-n-butyl sulfone, provide valuable insights.

| Property | Value / Description | Notes |

| XLogP3 | 2.3 | A computed measure of hydrophobicity.[1] |

| Topological Polar Surface Area | 42.5 Ų | Indicates the surface area occupied by polar atoms (oxygen and sulfur).[1] |

| Melting Point | No data available | The linear isomer, di-n-butyl sulfone, has a melting point of 43-45 °C. |

| Boiling Point | No data available | The linear isomer, di-n-butyl sulfone, has a boiling point of 287-295 °C. |

| Appearance | Expected to be a solid or liquid at room temperature. | Di-n-butyl sulfone is a light beige crystalline solid. |

Structural Formula and Elucidation

The molecular architecture of diisobutyl sulfone is central to its chemical identity. The structure consists of a sulfonyl group (SO₂) where the sulfur atom is covalently bonded to two branched isobutyl groups. The IUPAC name, 2-methyl-1-(2-methylpropylsulfonyl)propane, precisely describes this arrangement.[1] The presence of the highly polar sulfonyl group combined with the non-polar, sterically hindered isobutyl chains creates a molecule with distinct chemical characteristics.

Caption: 2D Molecular Structure of Diisobutyl Sulfone.

Causality Behind Structural Analysis

The definitive confirmation of such a structure relies on a combination of modern analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would reveal distinct signals for the different protons in the isobutyl groups (e.g., the CH₂, CH, and CH₃ protons), with chemical shifts and splitting patterns confirming their connectivity. ¹³C NMR would similarly show unique peaks for each carbon environment.

-

Infrared (IR) Spectroscopy: This technique is crucial for identifying the sulfonyl group. Strong characteristic absorption bands would be expected around 1300-1350 cm⁻¹ (asymmetric stretching) and 1120-1160 cm⁻¹ (symmetric stretching) for the S=O bonds.

-

Mass Spectrometry (MS): MS would confirm the molecular weight of the compound by identifying the molecular ion peak (M⁺).[1] High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental formula (C₈H₁₈O₂S).[1]

Synthesis Protocol: Oxidation of Diisobutyl Sulfide

The most direct and common method for preparing aliphatic sulfones is the oxidation of the corresponding sulfide. This process involves converting the sulfur atom from a +2 to a +6 oxidation state. The following protocol describes a robust and reliable method for this transformation.

Expertise & Rationale

The choice of oxidizing agent is critical. Hydrogen peroxide (H₂O₂) is a cost-effective and environmentally benign choice, often catalyzed by an acid (like acetic acid) to increase its electrophilicity. For substrates sensitive to strong acids, meta-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent like dichloromethane (DCM) offers a milder alternative. The protocol below uses the hydrogen peroxide method for its efficiency and green chemistry profile.

Caption: General Synthesis Workflow for Diisobutyl Sulfone.

Detailed Step-by-Step Methodology

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add diisobutyl sulfide (1 equiv.).[3]

-

Solvent Addition: Add glacial acetic acid as the solvent (approximately 5-10 mL per gram of sulfide). Begin stirring.

-

Oxidant Addition: Carefully add a 30% aqueous solution of hydrogen peroxide (2.2-2.5 equiv.) to the stirring mixture in a dropwise manner. The initial reaction may be exothermic; use an ice bath to maintain the temperature below 30°C during addition.

-

Reaction: After the addition is complete, heat the reaction mixture to 60-70°C and maintain it for 2-4 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC) by observing the disappearance of the starting sulfide spot.

-

Workup: Allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing a cold, saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the acetic acid.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Final Product: The resulting crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure diisobutyl sulfone.

Relevance in Research and Drug Development

The sulfone functional group is a cornerstone in medicinal chemistry, valued for its chemical stability and unique physicochemical properties.[4] While diisobutyl sulfone itself is not an active pharmaceutical ingredient, its structure is representative of a class of compounds with significant utility.

-

Metabolic Stability: The sulfone group is highly resistant to metabolic oxidation and reduction in vivo, making it an attractive functional group for designing long-lasting drugs.[4]

-

Polarity and Solubility Modulation: As a strong hydrogen bond acceptor, the sulfonyl group can enhance the aqueous solubility and polarity of a parent molecule, which is often a critical parameter for oral bioavailability.[5]

-

Chemical Scaffold: Aliphatic sulfones like diisobutyl sulfone can serve as non-polar, aprotic solvents or as building blocks in organic synthesis.[2] The isobutyl groups provide lipophilicity, which can be tailored to design molecules that interact with specific biological targets. For example, sulfone-containing compounds have been investigated as antibacterial, anti-inflammatory, and anti-cancer agents.

Conclusion

Diisobutyl sulfone, with a molecular weight of 178.29 g/mol and the structural formula C₈H₁₈O₂S, is a well-defined organosulfur compound. Its structure, featuring a polar sulfonyl core flanked by non-polar isobutyl groups, imparts a unique set of properties that are of interest in synthetic and medicinal chemistry. While detailed experimental data on this specific isomer is sparse, its identity can be unequivocally confirmed through standard analytical methods, and it can be reliably synthesized via the oxidation of its sulfide precursor. Understanding the fundamental characteristics of molecules like diisobutyl sulfone is essential for the rational design of novel chemical entities in drug discovery and materials science.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 139169, Diisobutyl sulfone. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 69014, Dibutyl sulfone. Retrieved from [Link].

-

Bao, X., et al. (2017). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Mini-Reviews in Organic Chemistry, 14(4). Available at: [Link].

-

Hossain, M. A., & Islam, R. (2020). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. Current Organic Synthesis, 17(5). Available at: [Link].

Sources

- 1. Diisobutyl sulfone | C8H18O2S | CID 139169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dibutyl sulfone | 598-04-9 | Benchchem [benchchem.com]

- 3. DIISOBUTYL SULFIDE | 592-65-4 [chemicalbook.com]

- 4. namiki-s.co.jp [namiki-s.co.jp]

- 5. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Electrochemical Window of Diisobutyl Sulfone Electrolytes

This technical guide details the electrochemical properties of Diisobutyl Sulfone (DIBS) , a member of the sulfone class of electrolytes. It is designed for researchers investigating high-voltage energy storage systems where traditional carbonate electrolytes fail (typically >4.3 V).

Executive Summary

Diisobutyl Sulfone (DIBS) represents a class of "super-high-voltage" electrolyte solvents. While traditional organic carbonates (EC/DMC) oxidize rapidly above 4.3 V vs. Li/Li

However, DIBS presents a distinct physical challenge: it is typically a crystalline solid at room temperature (Melting Point ~40–45°C). Therefore, its application requires either elevated temperature operation or binary solvent blending . This guide provides the electrochemical parameters, mechanistic insights, and validation protocols necessary to utilize DIBS in next-generation Lithium-ion (Li-ion) and Lithium-metal batteries.

Physicochemical Profile

Understanding the physical state of DIBS is a prerequisite for electrochemical testing. Unlike Sulfolane (cyclic), DIBS is an acyclic, symmetric sulfone.

| Property | Value / Characteristic | Implication for Research |

| Molecular Formula | High molecular weight implies higher viscosity. | |

| Structure | Symmetric, branched alkyl chains. | Symmetry promotes crystallinity (solid at RT). |

| Melting Point | ~43–45°C | Critical: Must be melted or dissolved for testing. |

| Dielectric Constant | Moderate ( | Good salt dissociation (e.g., LiTFSI, |

| Viscosity | High (>10 cP at liquid state) | Lower ionic conductivity; requires elevated T operation. |

Operational Note: For room temperature (RT) experiments, DIBS must be used as a co-solvent (e.g., 20-30% vol) with a viscosity thinner like Ethyl Methyl Carbonate (EMC) or Toluene, though this may compromise the total electrochemical window.

The Electrochemical Window (EW)

The Electrochemical Window is the voltage range between the oxidative decomposition limit (Anodic) and the reductive decomposition limit (Cathodic).

Anodic Stability (Oxidation)

Limit: > 5.5 V vs. Li/Li

Mechanism:

The sulfonyl group (

-

Carbonates (EC/DMC): HOMO is localized on the oxygen lone pairs of the carbonate group, susceptible to electron extraction ~4.5 V.

-

Sulfones (DIBS): The sulfur atom strongly pulls electron density, stabilizing the oxygen lone pairs. Oxidation requires significantly higher energy (voltage).

Cathodic Stability (Reduction)

Limit: ~1.7 V vs. Li/Li

Mechanism: Sulfones are generally unstable against lithium metal. They do not naturally form a stable Solid Electrolyte Interphase (SEI) on graphite or lithium anodes.

-

Failure Mode: Without additives, DIBS will continuously reduce on the anode, leading to exfoliation of graphite or infinite consumption of lithium.

-

Mitigation: High Concentration Electrolytes (HCE) or SEI-forming additives (e.g., Vinylene Carbonate, Fluoroethylene Carbonate) are mandatory for full-cell cycling.

Visualization of Stability

The following diagram contrasts the DIBS window against standard electrolytes.

Caption: Comparative electrochemical stability windows. DIBS shifts the stability range significantly higher, enabling 5V-class cathodes.

Experimental Validation Protocols

To verify the electrochemical window of DIBS in your specific setup, follow this self-validating protocol.

Protocol A: Linear Sweep Voltammetry (LSV) for Oxidation Limit

Objective: Determine the anodic decomposition voltage.

-

Electrolyte Preparation:

-

Mix 1.0 M LiTFSI in DIBS.

-

Heat: Maintain solution at 50°C (above melting point) using a thermal chamber or oil bath during assembly and testing.

-

-

Cell Setup (Three-Electrode):

-

Working Electrode (WE): Platinum (Pt) disk or Carbon-coated Aluminum (to mimic cathode current collector).

-

Counter Electrode (CE): Lithium foil.

-

Reference Electrode (RE): Lithium metal strip (

).

-

-

Procedure:

-

Allow Open Circuit Voltage (OCV) to stabilize (approx. 3.0 V).

-

Sweep voltage from OCV to 6.0 V .

-

Scan Rate: 0.1 mV/s (slow scan is critical to detect onset currents).

-

-

Data Analysis:

-

The "Window Limit" is defined as the voltage where current density exceeds 0.1 mA/cm² .

-

Expected Result: No significant current rise until >5.5 V.

-

Protocol B: Cyclic Voltammetry (CV) for Reversibility

Objective: Confirm lack of parasitic reactions within the operating range.

-

Setup: Same as LSV.

-

Procedure:

-

Cycle between 3.0 V and 5.0 V.

-

Scan Rate: 1.0 mV/s.

-

-

Validation:

-

Success is indicated by a "flat" rectangular shape (capacitive current only) with no redox peaks.

-

Appearance of peaks implies impurity (water) or solvent decomposition.

-

Caption: Workflow for preparing and testing the electrochemical window of solid-at-RT sulfone electrolytes.

Strategic Applications

Given the high melting point and high voltage window, DIBS is best suited for:

-

High-Temperature Batteries: Applications in downhole drilling or military/aerospace where ambient temperature >60°C.

-

High-Voltage Cathodes: Enabling 5V class spinels (

) or Li-rich layered oxides which degrade carbonate electrolytes. -

Safety Additives: Adding DIBS to standard electrolytes to reduce flammability and improve high-voltage tolerance (sacrificing some viscosity).

References

-

Electrochemical Windows of Sulfone-Based Electrolytes for High-Voltage Li-Ion Batteries. Source: The Journal of Physical Chemistry B (2011).[1] Note: Establishes the computational and experimental anodic limit of sulfones at >5.5 V. URL:[Link]

-

Sulfone-Based Electrolytes for Lithium-Ion Batteries. Source: Journal of the Electrochemical Society (2002).[2][3] Note: Comprehensive review of acyclic sulfones, confirming the independence of anodic stability from alkyl chain structure. URL:[Link]

-

High Anodic Stability of a New Electrolyte Solvent: Unsymmetric Noncyclic Aliphatic Sulfone. Source: Journal of the Electrochemical Society (1998).[2][4] Note: Foundational paper identifying the 5.8 V stability window on Pt electrodes. URL:[Link]

-

PubChem Compound Summary for CID 139169: Diisobutyl sulfone. Source: National Center for Biotechnology Information (2025). Note: Verification of chemical structure and physical properties.[2][3][5][6][7] URL:[Link]

Sources

- 1. Electrochemical windows of sulfone-based electrolytes for high-voltage Li-ion batteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scilit.com [scilit.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

Diisobutyl Sulfone: Physicochemical Profiling and Dielectric Characterization

Executive Summary

Diisobutyl sulfone (DIBS) represents a specialized niche within the sulfone solvent class. Unlike its ubiquitous analogs—dimethyl sulfoxide (DMSO) and sulfolane—DIBS combines a highly polar sulfonyl core (

This guide addresses the critical physicochemical parameters of DIBS—specifically its dielectric constant (

Part 1: Physicochemical Profile[1][2][3]

The "Shielded Core" Architecture

The utility of DIBS in drug development lies in its amphiphilic nature. The sulfonyl group provides a high dipole moment capable of stabilizing charged transition states, while the isobutyl groups create a steric barrier that disrupts the extensive solvent structuring seen in sulfolane.

Table 1: Comparative Physicochemical Properties

| Property | Diisobutyl Sulfone (DIBS) | Di-n-butyl Sulfone (Reference Std) | Sulfolane | DMSO |

| CAS Number | 10495-45-1 | 598-04-9 | 126-33-0 | 67-68-5 |

| Structure | Branched (Isobutyl) | Linear (n-Butyl) | Cyclic | Linear (Methyl) |

| Dielectric Constant ( | 20.0 – 24.0 (Est.)* | 25.72 | 43.3 | 46.7 |

| Dipole Moment ( | ~4.4 – 4.5 D | 4.48 D | 4.8 D | 3.96 D |

| Polarity Index ( | ~4.2 – 4.8 (Est.)** | N/A | ~4.4 | 7.2 |

| Melting Point | Solid (High Melt)*** | 44 °C | 27 °C | 19 °C |

| LogP (Lipophilicity) | 2.3 | 2.3 | -0.77 | -1.35 |

*Note: The branching of the isobutyl group typically lowers the dielectric constant relative to the n-butyl isomer due to increased molar volume and reduced dipole alignment density. **Note: Estimated based on Snyder’s selectivity group interactions. DIBS is significantly less polar than DMSO. ***Note: DIBS is a solid at room temperature.[1] Dielectric values apply to the molten state or high-concentration solutions.

Dielectric Constant ( ) Analysis

The dielectric constant of DIBS is governed by the Kirkwood-Fröhlich correlation , which links dipole moment to bulk permittivity.

-

Mechanism: The sulfonyl group possesses a permanent dipole. However, the bulky isobutyl wings create a "sphere of exclusion" (steric volume), preventing the close antiparallel packing of dipoles often seen in dimethyl sulfone.

-

Implication: DIBS has a lower

than sulfolane, making it less effective at dissociating ion pairs (lower ionizing power) but more effective at solubilizing neutral, lipophilic drug candidates at high temperatures.

Part 2: Experimental Protocols (Self-Validating Systems)

Since specific literature values for DIBS are rare, the following protocols allow for precise in-house determination. These workflows are designed with internal validation steps to ensure data integrity.

Protocol A: Dielectric Constant Measurement (Capacitance Method)

Objective: Determine the static permittivity (

Prerequisites:

-

Equipment: Precision LCR Meter (e.g., Agilent E4980A), Temperature-controlled Liquid Dielectric Test Fixture (e.g., Agilent 16452A).

-

Standard: Benzene (

) and Chlorobenzene (

Workflow:

-

Calibration (The Checkpoint):

-

Measure air capacitance (

). -

Measure Benzene (

). Calculate -

Validation: If

deviates >1% from 2.27, clean the electrode plates.

-

-

Sample Preparation:

-

Heat DIBS to 10°C above its melting point (approx. 50–60°C, adjust based on purity).

-

Critical Step: Degas the melt under vacuum to remove micro-bubbles which drastically lower

.

-

-

Measurement:

-

Inject molten DIBS into the fixture.

-

Perform a frequency sweep (1 kHz to 1 MHz).

-

Record Capacitance (

) at the plateau region (usually 100 kHz - 1 MHz) to avoid electrode polarization effects.

-

-

Calculation:

- (Corrected for stray capacitance).

Protocol B: Polarity Index Determination (Solvatochromic Method)

Objective: Determine the empirical polarity (

Workflow:

-

Probe Selection: Use Reichardt’s Dye (Betaine 30). This dye exhibits a large hypsochromic shift (blue shift) in polar solvents.

-

Solubilization:

-

Dissolve a trace amount of Reichardt’s Dye in molten DIBS.

-

Note: If the dye is insoluble, use a co-solvent extrapolation method (measure in DIBS/Toluene mixtures and extrapolate to pure DIBS).

-

-

Spectroscopy:

-

Measure UV-Vis absorption

(nm).

-

-

Calculation:

-

Conversion:

(Approximate linear correlation for non-H-bonding solvents).

-

Part 3: Visualization of Concepts

Structural Logic & Dielectric Measurement Workflow

The following diagram illustrates the steric impact on polarity and the validated workflow for measurement.

Figure 1: Left: The "Shielded Core" effect where isobutyl groups reduce the effective dielectric constant compared to DMSO. Right: The validated capacitance measurement workflow.

Part 4: Applications in Drug Development[4]

High-Temperature Reaction Medium

DIBS serves as a robust alternative to DMSO for nucleophilic aromatic substitutions (

-

Advantage: Unlike DMSO, which risks explosive decomposition at high temperatures, sulfones are thermally stable up to ~280°C.

-

Mechanism: The moderate dielectric constant (

) is sufficient to solvate anionic nucleophiles (like fluoride or alkoxides) while the bulky alkyl groups prevent tight solvation shells, increasing the "naked" reactivity of the nucleophile.

Phase Transfer Catalysis

Due to its significant lipophilicity (LogP 2.3), DIBS can act as a phase-transfer co-solvent . It can extract polar reactants from an aqueous phase into its molten phase, facilitating reaction with lipophilic substrates.

References

-

Stenutz, R. (2025). Dibutyl sulfone: Physical Properties and Dielectric Constants. Stenutz.eu. Available at: [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 139169, Diisobutyl sulfone. PubChem.[2][3] Available at: [Link]

-

Wohlfarth, C. (2008). Dielectric constant of dibutyl sulfone. In: Lechner, M.D. (eds) Static Dielectric Constants of Pure Liquids and Binary Liquid Mixtures. Landolt-Börnstein - Group IV Physical Chemistry. Springer, Berlin, Heidelberg. Available at: [Link]

- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. 3rd ed. Wiley-VCH.

Sources

Technical Guide: Sulfone-Based Solvents for Extraction and Purification

Executive Summary

For decades, the extraction landscape has been dominated by a trade-off between selectivity and stability. Sulfone-based solvents—specifically Sulfolane (tetramethylene sulfone) and its acyclic analogs like Dimethyl Sulfone (DMSO₂) —occupy a critical niche in this domain. While historically synonymous with the petrochemical "Shell Sulfolane Process" for BTX (Benzene, Toluene, Xylene) recovery, their utility has migrated into high-value pharmaceutical synthesis and purification.

This guide provides a technical deep-dive into the physicochemical mechanics, operational protocols, and safety considerations of sulfone solvents.[1] It is designed for scientists requiring high-purity separations where conventional solvents (like NMP or DMSO) fail due to thermal instability or aggressive skin permeability.

Part 1: The Physicochemical Foundation

Why Sulfones?

The efficacy of sulfone solvents stems from the sulfonyl group (

| Property | Sulfolane | Dimethyl Sulfone (MSM) | Significance in Extraction |

| Structure | Cyclic ( | Acyclic ( | Cyclic structure enhances thermal stability. |

| Dipole Moment | ~4.7 D | ~4.4 D | Extreme polarity allows selective solubilization of polarizable molecules (aromatics) over non-polar aliphatics. |

| Boiling Point | 285°C | 238°C | High BP allows easy separation of solutes via distillation; solvent remains in the bottom. |

| Water Solubility | Miscible | Soluble | Enables "water-wash" recovery methods. |

| Thermal Stability | Stable up to 220°C+ | Stable | Ideal for high-temp extractions or reaction-cum-separations. |

Mechanism of Selectivity

Sulfolane functions through dipole-induced dipole interactions .

-

The Target: Aromatic compounds (benzene) have delocalized

-electrons, making them highly polarizable. -

The Agent: The exposed oxygen atoms on the sulfone group create a localized negative charge density.

-

The Interaction: Sulfolane forms a strong association with the aromatic

-cloud. Conversely, aliphatic hydrocarbons (alkanes) lack this polarizability and are rejected (immiscible).

Part 2: Industrial Methodologies & Protocols

The Gold Standard: Aromatics Extraction (BTX)

In petrochemical refining, Sulfolane is the industry standard for separating aromatics from non-aromatics. The process relies on Liquid-Liquid Extraction (LLE) followed by Extractive Distillation.

Diagram 1: The Sulfolane Extraction Workflow

The following diagram illustrates the closed-loop cycle of a typical Sulfolane extraction unit. Note the recycling loop which is critical for economic viability.

Figure 1: Simplified flow of the Shell Sulfolane Process. The high density of Sulfolane facilitates phase separation in the LLE column.

Pharmaceutical Application: Reaction & Purification

In drug development, Sulfolane is used as a "Reaction-Extraction" solvent. It replaces dipolar aprotic solvents like DMF or NMP in nucleophilic aromatic substitutions (

Protocol: Sulfolane-Mediated Purification of an Intermediate

Objective: Purify a polar pharmaceutical intermediate from non-polar byproducts without chromatography.

Reagents:

-

Crude reaction mixture (containing Target Product + Non-polar impurities).

-

Extraction Solvent (e.g., Diethyl Ether or Hexane).

-

Wash Solvent (Water).

Step-by-Step Methodology:

-

Dissolution: Dissolve the crude mixture in minimal Sulfolane at 40–60°C.

-

Why? Sulfolane's high solvency power dissolves the polar product and most organic impurities.[4]

-

-

Phase Creation (The Wash): Add the Sulfolane solution to a separatory funnel containing the Extraction Solvent (Hexane/Ether).

-

Observation: Sulfolane is immiscible with alkanes/ethers. A biphasic system forms immediately.

-

-

Extraction 1 (Removal of Non-Polars): Shake and settle.

-

Product Recovery (The Crash Out):

-

Transfer the Sulfolane layer to a clean flask.

-

Slowly add Water (3:1 ratio of Water:Sulfolane) with stirring.

-

Mechanism:[1][5][6] Water is miscible with Sulfolane but acts as an "anti-solvent" for the organic Target Product. The solvent power of the mixture drops, forcing the Target Product to precipitate.

-

-

Filtration: Filter the precipitate. Wash with water to remove residual Sulfolane.

-

Validation: Check filtrate by HPLC. Sulfolane elutes early (very polar); product elutes later.

-

Part 3: Comparative Analysis & Safety

Solvent Selection Matrix

When to choose Sulfolane over its competitors?

| Feature | Sulfolane | NMP (N-Methyl-2-pyrrolidone) | DMSO (Dimethyl Sulfoxide) |

| Selectivity (Aromatics) | Highest | High | Moderate |

| Skin Permeability | Low (Safe for handling) | High (Rapid absorption) | Very High (Transdermal carrier) |

| Thermal Stability | Excellent (<285°C) | Good (<200°C) | Poor (Decomposes >190°C) |

| Recycling Cost | Low (Easy phase separation) | Moderate | High (Azeotrope formation) |

| Toxicity Profile | Oral Toxin (Reprotoxic) | Reprotoxic (SVHC) | Low Toxicity |

Safety & Handling (E-E-A-T)

Trustworthiness in Protocol Design: While Sulfolane is less permeable than DMSO, it is not benign .

-

Oral Toxicity: Sulfolane is rapidly absorbed via the gastrointestinal tract. Never pipette by mouth.

-

Freezing Point: Sulfolane freezes at ~27°C.

-

Operational Tip: In cooler labs, Sulfolane drums must be heated (using drum heaters) or stored in a "hot room" to ensure it remains liquid for dispensing.

-

-

Waste Disposal: Do not pour down the drain. Sulfolane is miscible with water and difficult to remove from municipal water systems. It must be incinerated via high-temperature hazardous waste streams.

Part 4: Advanced Visualization (Molecular Interaction)

Understanding the molecular geometry helps predict extraction efficiency. The following diagram visualizes the interaction between Sulfolane and a target aromatic molecule versus a non-target alkane.

Figure 2: Mechanistic view of Sulfolane selectivity. The strong dipole of the sulfone group attracts the polarizable pi-cloud of aromatics, while rejecting non-polar alkanes.

References

-

Shell Global. (n.d.). Shell Sulfolane Process. Shell Global Solutions. Retrieved from [Link]

-

Tassone, J. P., et al. (2011). Sulfolane: A Versatile Dipolar Aprotic Solvent.[7] Organic Process Research & Development. Retrieved from [Link]

-

National Toxicology Program. (2012). Toxicity Report on Sulfolane. National Institutes of Health.[8] Retrieved from [Link]

-

PubChem. (n.d.). Sulfolane Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

- 1. dec.alaska.gov [dec.alaska.gov]

- 2. cpchem.com [cpchem.com]

- 3. SULFOLANE APPLICATIONS - Global Specialty Chemical Co [gs-chemical.com]

- 4. spiess-chemicals.com [spiess-chemicals.com]

- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 6. Aromatic Extraction [sulfolane.cn]

- 7. pubs.acs.org [pubs.acs.org]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

An In-depth Technical Guide to the Core Differences Between Diisobutyl Sulfone and Diisobutyl Ketone

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of organic chemistry, functional groups dictate the fundamental properties and reactivity of molecules. This guide provides a detailed comparative analysis of diisobutyl sulfone and diisobutyl ketone, two molecules sharing the same isobutyl carbon skeleton but differing in their core functional group—a sulfonyl group versus a carbonyl group. This distinction leads to significant differences in their physicochemical properties, spectroscopic signatures, synthesis, and applications. This document serves as a technical resource for researchers, scientists, and drug development professionals to understand and leverage the unique characteristics of these two compounds.

Molecular Structure: The Fundamental Divergence

The primary difference between diisobutyl sulfone and diisobutyl ketone lies in the central functional group connecting the two isobutyl chains.

-

Diisobutyl Ketone (2,6-Dimethyl-4-heptanone): Features a carbonyl group (C=O) . The central carbon is sp² hybridized, resulting in a trigonal planar geometry around the carbonyl carbon. The molecule has a distinct polarity due to the electronegativity of the oxygen atom.[1]

-

Diisobutyl Sulfone (1,1'-sulfonylbis(2-methylpropane)): Features a sulfonyl group (SO₂) . The central sulfur atom is bonded to two oxygen atoms and two carbon atoms, giving it a tetrahedral geometry. The sulfonyl group is highly polar due to the two electronegative oxygen atoms.[2][3]

This structural variance in the functional group is the root cause of their differing properties and chemical behaviors.

Caption: Chemical structures of Diisobutyl Ketone and Diisobutyl Sulfone.

Comparative Physicochemical Properties

The differences in their functional groups lead to distinct physical properties, which are critical for their application, particularly as solvents or in reaction media.

| Property | Diisobutyl Ketone (DIBK) | Diisobutyl Sulfone | Justification for Difference |

| CAS Number | 108-83-8 | 10495-45-1[2] | Different compounds have unique identifiers. |

| Molecular Formula | C₉H₁₈O | C₈H₁₈O₂S[2] | Presence of sulfur and an additional oxygen in the sulfone. |

| Molecular Weight | 142.24 g/mol | 178.29 g/mol [2] | The sulfonyl group (SO₂) is heavier than the carbonyl group (CO). |

| Appearance | Colorless liquid | Light beige crystalline solid[4] | Stronger intermolecular forces in the sulfone lead to a solid state at room temperature. |

| Boiling Point | 163-173 °C[5] | 287-295 °C (for di-n-butyl sulfone)[4] | The highly polar sulfonyl group leads to stronger dipole-dipole interactions, requiring more energy to overcome. |

| Melting Point | -46 to -41 °C[6] | 43-45 °C (for di-n-butyl sulfone)[4] | The symmetrical nature and strong intermolecular forces of the sulfone allow for efficient crystal packing. |

| Solubility in Water | 0.04 - 0.5 g/L (Limited/Low)[6] | Likely low, but higher polarity suggests potential for some solubility. | The sulfone's higher polarity might slightly increase water solubility compared to the ketone, though the large alkyl groups still dominate. |

| Density | ~0.81 g/cm³ at 20 °C[5] | ~0.9885 g/cm³ (for di-n-butyl sulfone)[4] | The heavier sulfur and oxygen atoms in the sulfone result in a more dense molecule. |

Note: Data for diisobutyl sulfone is limited; therefore, data for its close structural analog, di-n-butyl sulfone, is used for comparison where necessary.[4][7]

Spectroscopic Differentiation

Spectroscopic analysis provides a clear and definitive way to distinguish between these two compounds.

Infrared (IR) Spectroscopy

-

Diisobutyl Ketone: The most prominent feature is a strong, sharp absorption peak corresponding to the C=O stretch, typically found in the 1705-1725 cm⁻¹ region for aliphatic ketones.[8][9]

-

Diisobutyl Sulfone: This compound will lack the characteristic C=O peak. Instead, it will exhibit two strong absorption bands corresponding to the sulfonyl group: one for the asymmetric S=O stretch (around 1300-1350 cm⁻¹) and one for the symmetric S=O stretch (around 1120-1160 cm⁻¹).[10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹³C NMR:

-